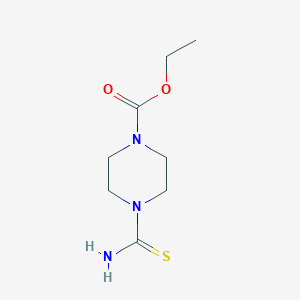
1-Piperazinecarboxylic acid, 4-(thiocarbamoyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarboxylic acid, 4-(thiocarbamoyl)-, ethyl ester, commonly known as PCTE, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. PCTE is a versatile compound that has a wide range of applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of PCTE is not well understood. However, it is believed that PCTE acts as a thiol-reactive compound that can modify the cysteine residues of proteins. This modification can lead to changes in the conformation and activity of the protein, which can affect its biological function.
Biochemical and Physiological Effects:
PCTE has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. PCTE has also been shown to have antioxidant properties and can scavenge free radicals. In addition, PCTE has been reported to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
PCTE is a versatile compound that has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized in large quantities. PCTE is also a reactive compound that can be used to modify proteins and other biomolecules. However, PCTE has some limitations for use in lab experiments. It is a relatively hydrophobic compound that can be difficult to dissolve in aqueous solutions. In addition, PCTE can react with other thiols in the system, which can lead to non-specific modifications.
未来方向
There are several future directions for research on PCTE. One area of research is the development of new synthetic methods for PCTE and its derivatives. Another area of research is the investigation of the biological activities of PCTE and its derivatives. This research could lead to the development of new drugs for the treatment of various diseases. Finally, the development of new methods for the modification of proteins using PCTE could have important applications in biotechnology and drug discovery.
合成方法
The synthesis of PCTE can be achieved by reacting ethyl piperazine-1-carboxylate with thiocarbamoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified by recrystallization. The yield of PCTE obtained by this method is high, and the process is relatively simple and cost-effective.
科学研究应用
PCTE is widely used in scientific research as a reagent for the synthesis of various compounds. It is used as a starting material for the synthesis of a variety of piperazine derivatives, which have a wide range of biological activities. PCTE is also used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry.
属性
CAS 编号 |
19553-02-7 |
|---|---|
产品名称 |
1-Piperazinecarboxylic acid, 4-(thiocarbamoyl)-, ethyl ester |
分子式 |
C8H15N3O2S |
分子量 |
217.29 g/mol |
IUPAC 名称 |
ethyl 4-carbamothioylpiperazine-1-carboxylate |
InChI |
InChI=1S/C8H15N3O2S/c1-2-13-8(12)11-5-3-10(4-6-11)7(9)14/h2-6H2,1H3,(H2,9,14) |
InChI 键 |
SSNMQYMVJCCSHM-UHFFFAOYSA-N |
手性 SMILES |
CCOC(=O)N1CCN(CC1)C(=N)S |
SMILES |
CCOC(=O)N1CCN(CC1)C(=S)N |
规范 SMILES |
CCOC(=O)N1CCN(CC1)C(=S)N |
其他 CAS 编号 |
19553-02-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



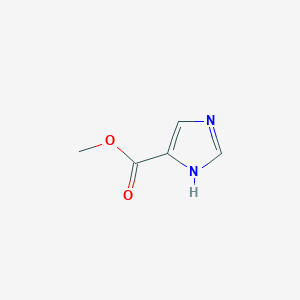

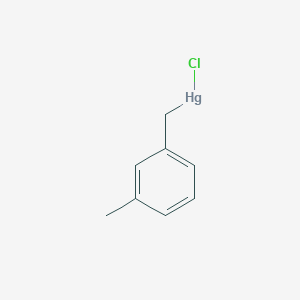
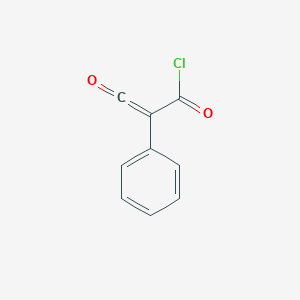

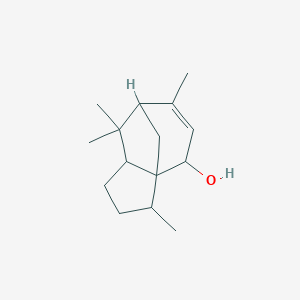

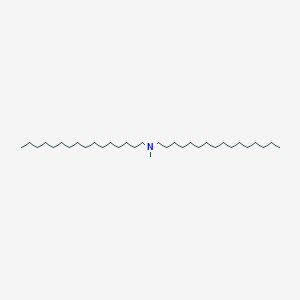
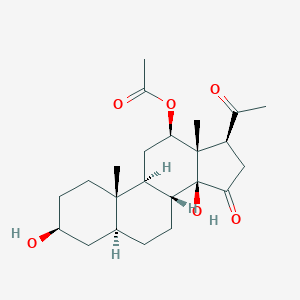

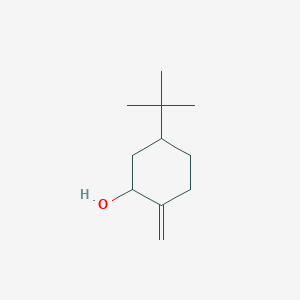

![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)
